5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Overview
Description
5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core structure with a bromine atom and a methyl group as substituents. This compound serves as a key intermediate in the synthesis of various polyheterocyclic compounds and has potential applications in medicinal chemistry due to its structural similarity to several biologically active molecules.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-b]pyridine derivatives has been reported through various methods. For instance, the synthesis of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine has been achieved, which includes the formation of different coordination geometries and the use of supramolecular interactions . Another study describes the systematic approach to synthesize novel 6-bromo-imidazo[4,5-b]pyridine derivatives, which involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes . Additionally, a series of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked sulfonamide derivatives have been synthesized, starting with iodination and followed by copper-catalyzed coupling reactions .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structures of mononuclear complexes have been determined, revealing different coordination spheres and the formation of 3D supramolecular networks . The structure of new 6-bromo-imidazo[4,5-b]pyridine derivatives has been confirmed using monocrystalline X-ray crystallography, and intermolecular contacts have been analyzed through Hirshfeld surface analysis .
Chemical Reactions Analysis
The reactivity of pyrazolo[3,4-b]pyridine derivatives has been explored in various chemical reactions. These compounds have been used as precursors for the construction of new polyheterocyclic ring systems, demonstrating their versatility in heterocyclic synthesis . The reaction of 5-aminopyrazoles with β-dimethylaminopropiophenones has led to the formation of new pyrazolo[3,4-b]pyridines . Additionally, an ultrasound-promoted regioselective synthesis of fused polycyclic pyrazolo[3,4-b]pyridines has been reported, showcasing an efficient method for the synthesis of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives have been studied, including their photoluminescent properties and antibacterial activities. The ligand and its complexes have been investigated for their photoluminescent properties in methanol solution at room temperature . The antibacterial and antioxidant properties of various sulfonamide-linked pyrazolo[3,4-b]pyridine derivatives have also been evaluated, with some compounds showing significant activity . Theoretical calculations using DFT and TD-DFT methods have been carried out to further understand the electronic properties of these molecules .
Scientific Research Applications
Synthetic Chemistry
- Summary of Application : 1H-pyrazolo[3,4-b]pyridine derivatives are synthesized for various purposes . They are used in the synthesis of other compounds, as catalysts in organic reactions, and as potential therapeutic agents.
- Methods of Application : The synthetic strategies and approaches to these derivatives are systematized according to the method to assemble the pyrazolopyridine system .
- Results or Outcomes : The methods for synthesis have their own advantages and drawbacks .
Biomedical Applications
- Summary of Application : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Methods of Application : The diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
- Results or Outcomes : These compounds have been studied for their potential applications in various scientific fields .
Organic Synthesis
- Summary of Application : 3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine, also known as BCMP, is a versatile compound used in the synthesis of other compounds.
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve using BCMP as a starting material or intermediate in organic reactions.
- Results or Outcomes : The outcomes of these reactions would depend on the specific reactions being carried out.
Catalyst in Organic Reactions
- Summary of Application : BCMP has been used as a catalyst in organic reactions.
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve using BCMP to speed up certain organic reactions.
- Results or Outcomes : The outcomes of these reactions would depend on the specific reactions being catalyzed.
Potential Therapeutic Agent
- Summary of Application : BCMP has been studied for its potential applications as a therapeutic agent.
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve testing BCMP in various biological assays to determine its therapeutic potential.
- Results or Outcomes : The outcomes of these studies would depend on the specific assays and disease models being used.
Anxiolytic Drugs
- Summary of Application : Pyrazolo[3,4-b]pyridine derivatives have been studied as part of anxiolytic drugs .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve testing these compounds in various biological assays to determine their therapeutic potential .
- Results or Outcomes : The outcomes of these studies would depend on the specific assays and disease models being used .
Safety And Hazards
Future Directions
1H-pyrazolo[3,4-b]pyridines, including 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine, have been the subject of numerous studies and patents, indicating a strong interest in this class of compounds . Future research will likely continue to explore the diversity of the substituents, synthetic methods, and biomedical applications of these compounds .
properties
IUPAC Name |
5-bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-5-2-7(8)9-3-6(5)11-10-4/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJNRVAWKYSENX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N=CC2=NN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649372 | |
Record name | 5-Bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine | |
CAS RN |
929617-30-1 | |
Record name | 5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929617-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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